3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one, also known as AG-014699 or rucaparib, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair, and inhibition of these enzymes can lead to cell death in cancer cells with defects in other DNA repair mechanisms. Rucaparib has shown promising results in clinical trials for the treatment of ovarian and breast cancers with BRCA mutations.
Mecanismo De Acción
Rucaparib works by inhibiting PARP enzymes, which are involved in DNA repair. In cancer cells with defects in other DNA repair mechanisms, such as those with BRCA mutations, inhibition of PARP can lead to cell death.
Biochemical and physiological effects:
Inhibition of PARP by rucaparib leads to accumulation of DNA damage and ultimately cell death in cancer cells with defects in other DNA repair mechanisms. Rucaparib has also been shown to sensitize cancer cells to radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rucaparib is a potent and selective inhibitor of PARP enzymes, making it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, like many small molecule inhibitors, rucaparib has limitations in terms of specificity and off-target effects.
Direcciones Futuras
Future research on rucaparib and PARP inhibitors in general will likely focus on improving the efficacy and specificity of these drugs, as well as identifying biomarkers to predict response to treatment. Combination therapies with other DNA-damaging agents, such as radiation therapy and chemotherapy, may also be explored. Additionally, PARP inhibitors may have applications beyond cancer treatment, such as in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of rucaparib involves several steps, starting with the reaction of 4-iodoaniline with ethyl acetoacetate to form 4-iodo-N-ethyl-2-oxobutanamide. This intermediate is then reacted with propargyl bromide to form 4-iodo-N-ethyl-2-(prop-2-yn-1-yl)-2-oxobutanamide. The final step involves the reaction of this intermediate with 3-hydroxy-2-indolinone to form rucaparib.
Aplicaciones Científicas De Investigación
Rucaparib has been studied extensively in preclinical and clinical trials for the treatment of ovarian and breast cancers with BRCA mutations. In a phase II clinical trial, rucaparib showed a 54% response rate in patients with BRCA-mutant ovarian cancer. Rucaparib has also shown promise in the treatment of prostate cancer and small cell lung cancer.
Propiedades
Nombre del producto |
3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one |
---|---|
Fórmula molecular |
C19H14INO3 |
Peso molecular |
431.2 g/mol |
Nombre IUPAC |
3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-prop-2-ynylindol-2-one |
InChI |
InChI=1S/C19H14INO3/c1-2-11-21-16-6-4-3-5-15(16)19(24,18(21)23)12-17(22)13-7-9-14(20)10-8-13/h1,3-10,24H,11-12H2 |
Clave InChI |
UQTMEIHDVPPJFL-UHFFFAOYSA-N |
SMILES |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)I)O |
SMILES canónico |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.